

Spectroscopic Profile of N-Formyl Tranexamic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	N-Formyl tranexamic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Formyl tranexamic acid**, a derivative of the antifibrinolytic agent tranexamic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for **N-Formyl tranexamic acid**. Please note that as of the last update, specific experimental data for **N-Formyl tranexamic acid** is not widely available in the public domain. The data presented here is a hypothetical representation based on the known structure of the molecule and spectroscopic data of similar compounds.

Table 1: Predicted ¹H NMR Data for **N-Formyl tranexamic acid**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.20	S	1H	-CHO
~3.10	t	2H	-CH₂-NH-
~2.20	m	1H	-CH(COOH)-
~1.80 - 2.00	m	4H	Cyclohexyl -CH2-
~1.20 - 1.40	m	4H	Cyclohexyl -CH2-
~1.00	m	1H	Cyclohexyl -CH-
~12.00	br s	1H	-COOH

Table 2: Predicted ¹³C NMR Data for N-Formyl tranexamic acid

Chemical Shift (δ) ppm	Assignment
~178	-COOH
~165	-CHO
~45	-CH(COOH)-
~43	-CH2-NH-
~35	Cyclohexyl -CH-
~30	Cyclohexyl -CH ₂ -
~28	Cyclohexyl -CH ₂ -

Table 3: Key IR Absorption Bands for **N-Formyl tranexamic acid**



Wavenumber (cm ⁻¹)	Functional Group
3300 - 2500	O-H stretch (Carboxylic acid)
~3300	N-H stretch (Amide)
~2920, ~2850	C-H stretch (Cyclohexyl)
~1710	C=O stretch (Carboxylic acid)
~1670	C=O stretch (Amide I)
~1550	N-H bend (Amide II)

Table 4: Mass Spectrometry Data for N-Formyl tranexamic acid

lon	[M+H] ⁺	[M+Na]+	[M-H] ⁻
Expected m/z	186.1128	208.1047	184.0979

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on established techniques for the analysis of similar tranexamic acid derivatives[1].

Synthesis of N-Formyl Tranexamic Acid

A common method for the N-formylation of amines involves the use of a formylating agent such as formic acid or a mixed anhydride.

- Materials: Tranexamic acid, formic acid, acetic anhydride, and an appropriate solvent (e.g., toluene).
- Procedure:
 - Dissolve tranexamic acid in the chosen solvent.



- Add an excess of the formylating agent (e.g., a mixture of formic acid and acetic anhydride) to the solution.
- The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent and excess reagents are removed under reduced pressure.
- The crude product is then purified, typically by recrystallization or column chromatography,
 to yield pure N-Formyl tranexamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of **N-Formyl tranexamic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
 and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:



- Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

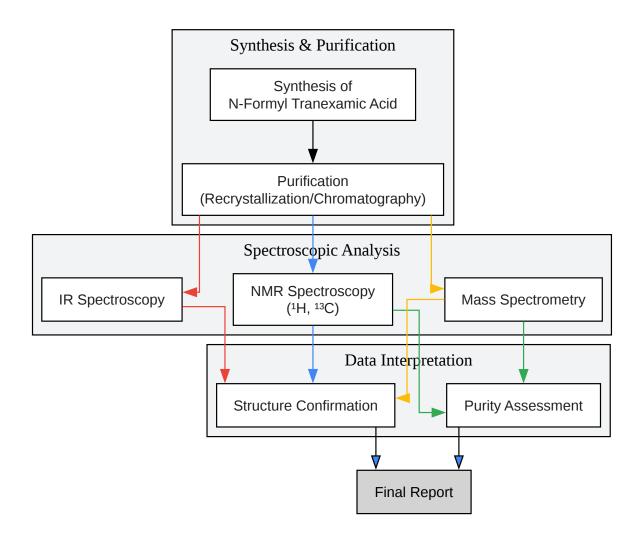
Mass Spectrometry (MS)

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.
- Data Acquisition:
 - Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Acquire mass spectra in both positive and negative ion modes to observe different ionic species.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **N-Formyl tranexamic acid**.





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Caption: Workflow for the synthesis and spectroscopic characterization.

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References

• 1. docsdrive.com [docsdrive.com]







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